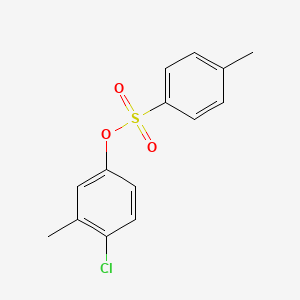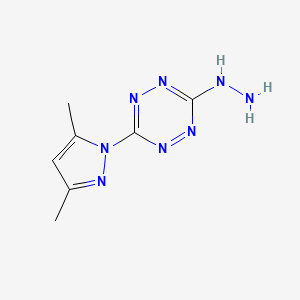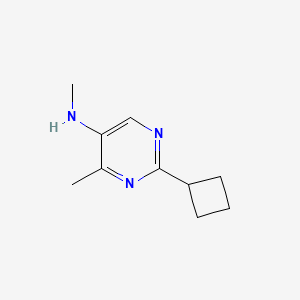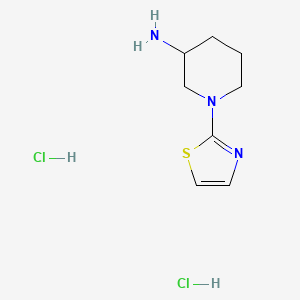![molecular formula C6H12ClF2NO B15297184 3-[(Difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B15297184.png)
3-[(Difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride is a chemical compound known for its unique structure and properties. It is a potent and selective antagonist of the vasopressin V1a receptor
準備方法
The synthesis of 3-[(Difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride involves several steps. One common method includes the reaction of cyclobutanone with difluoromethoxymethylamine under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently and cost-effectively.
化学反応の分析
3-[(Difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives .
科学的研究の応用
3-[(Difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s ability to selectively antagonize the vasopressin V1a receptor makes it valuable in studying receptor functions and signaling pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of diseases related to vasopressin signaling.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[(Difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride involves its interaction with the vasopressin V1a receptor. By binding to this receptor, the compound inhibits the receptor’s activity, thereby modulating various physiological processes. The molecular targets and pathways involved include the regulation of blood pressure, kidney function, and social behavior.
類似化合物との比較
3-[(Difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride can be compared with other similar compounds, such as:
3-(Difluoromethyl)cyclobutan-1-amine hydrochloride: This compound has a similar structure but differs in the substitution pattern on the cyclobutane ring.
3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride: Another related compound with a trifluoromethyl group instead of a difluoromethoxy group.
特性
分子式 |
C6H12ClF2NO |
|---|---|
分子量 |
187.61 g/mol |
IUPAC名 |
3-(difluoromethoxymethyl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H11F2NO.ClH/c7-6(8)10-3-4-1-5(9)2-4;/h4-6H,1-3,9H2;1H |
InChIキー |
YKXNKZGBUYAZGT-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1N)COC(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


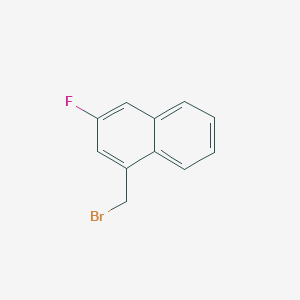
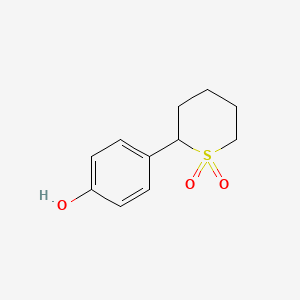
![3-[4-(2-aminoethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione hydrochloride](/img/structure/B15297120.png)
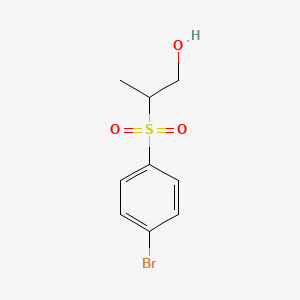
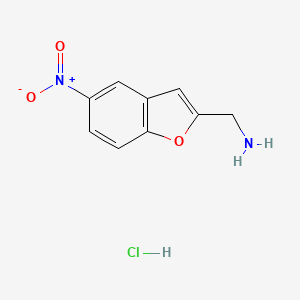
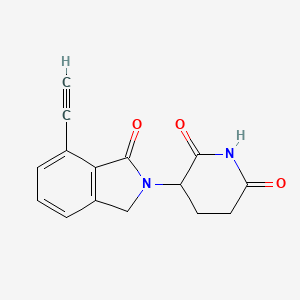
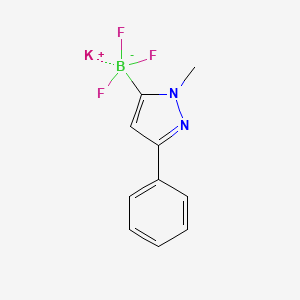
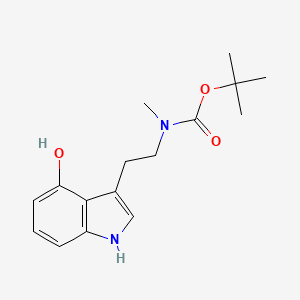
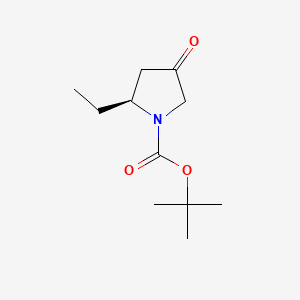
![3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B15297160.png)
